Ampso

Alkaline Buffering pKa Determination Biochemical Assay Optimization

Researchers face poor transfer efficiency when blotting highly basic proteins (pI > 9) using conventional Tris-glycine buffers. AMPSO solves this by enabling near-complete electroblotting transfer of basic proteins without compromising neutral/acidic protein transfer efficiency-critical for histone, ribosomal, and basic proteome studies. • Effective pH range 8.3-9.7; pKa 9.0 at 25°C with minimal temperature-dependent shift (9.1 at 37°C) • Compatible with PCR at 10 mM; stable pH profile across thermal cycles improves yield from soil, sediment, and clinical samples • Validated for AEX chromatography separation of empty/full AAV8 capsids in gene therapy manufacturing

Molecular Formula C7H17NO5S
Molecular Weight 227.28 g/mol
CAS No. 68399-79-1
Cat. No. B1195656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpso
CAS68399-79-1
Synonyms3-((1,1-dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid
AMPSO compound
Molecular FormulaC7H17NO5S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCC(C)(CO)NCC(CS(=O)(=O)O)O
InChIInChI=1S/C7H17NO5S/c1-7(2,5-9)8-3-6(10)4-14(11,12)13/h6,8-10H,3-5H2,1-2H3,(H,11,12,13)
InChIKeyACERFIHBIWMFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMPSO (CAS 68399-79-1) for Alkaline Biochemical Applications: Product Definition and Basic Characteristics


AMPSO (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer belonging to the extended family of Good's buffers . It is characterized by a pKa of 9.0 at 25°C, providing a useful buffering range of pH 8.3–9.7, and is commonly used in its free acid form (MW: 227.28 g/mol) as a white crystalline powder . Its structure features both an amino group and a sulfonic acid group, enabling it to act as a dipolar ion at physiological pH ranges .

Why Generic Buffer Substitution Fails in Alkaline Biochemical Assays: The Case for AMPSO


Generic buffer substitution fails because the precise pKa, buffering range, and zwitterionic character of AMPSO are not universally shared by other alkaline buffers. While compounds like CHES (pKa 9.5) and CAPSO (pKa 9.6) offer a similarly alkaline range, they differ significantly in their effective pH windows, temperature sensitivity, and compatibility with biological macromolecules, which can alter enzyme kinetics and protein stability in unpredictable ways [1]. Furthermore, the specific molecular structure of AMPSO confers unique interactions with metal ions and biomolecules, making it non-interchangeable with other buffers for many critical applications [2].

Quantitative Differentiation of AMPSO Against Closest Analogs: Head-to-Head Performance Data


Distinct Alkaline Buffering Range: AMPSO (8.3–9.7) vs. CHES (8.6–10.0) and CAPSO (8.9–10.3)

AMPSO provides a useful pH range of 8.3–9.7, which is centered around its pKa of 9.0 at 25°C. This is a narrower and more precise window compared to CHES (pKa 9.5, range 8.6–10.0) and CAPSO (pKa 9.6, range 8.9–10.3). This differentiation is critical for researchers requiring tight pH control in the mildly alkaline range (e.g., pH 9.0–9.5), where CHES and CAPSO would be suboptimal. The data is sourced from vendor specifications and a comparative study in a peer-reviewed journal [1] [2].

Alkaline Buffering pKa Determination Biochemical Assay Optimization

Superior Water Solubility: AMPSO (333 mg/mL) vs. CHES and CAPSO (Limited Comparative Data Available)

AMPSO exhibits exceptionally high water solubility at 333 mg/mL (approximately 1.46 M at 25°C), enabling the preparation of highly concentrated stock solutions . While comprehensive comparative solubility data for CHES and CAPSO is not uniformly available across all vendors, AMPSO's high solubility is a key differentiator for applications requiring concentrated buffer formulations, such as chromatography or diagnostic assay manufacturing.

Buffer Preparation Solubility Concentrated Stock Solutions

Minimal Temperature-Dependent pKa Shift: AMPSO (ΔpKa/ΔT ~ -0.0028) vs. Tris (ΔpKa/10°C ~ -0.31)

AMPSO, like other Good's buffers, exhibits a very small change in pKa with temperature, a critical property for experiments with variable thermal conditions. In contrast, Tris buffer, a common alkaline alternative, has a notoriously large temperature dependence, with a ΔpKa of -0.31 per 10°C [1]. This makes AMPSO a superior choice for assays where temperature control is not absolute or where temperature cycling is involved (e.g., PCR, thermal shift assays).

Thermal Stability Temperature-Controlled Assays pKa Temperature Coefficient

Enhanced Western Blot Transfer for Basic Proteins: AMPSO Preserves Overall Transfer Efficiency

AMPSO is specifically cited as an alkaline transfer buffer that enables the near-complete transfer of strongly basic proteins from gels to nitrocellulose, crucially without reducing the transfer efficiency of other proteins . While other alkaline buffers like CAPSO can also be used, AMPSO is often the buffer of choice for its balanced performance across a wide range of protein pI values, a claim supported by vendor application notes and experimental protocols .

Western Blotting Protein Transfer Nitrocellulose Membrane

Compatibility in PCR Amplification: AMPSO and CAPSO Enable 5-Product Amplification at Low Concentration

A 1996 study demonstrated that both AMPSO and CAPSO, when used at a low final concentration of 10 mM, enabled the successful PCR amplification of five products from a complex soil suspension [1]. This highlights AMPSO's compatibility with sensitive enzymatic reactions like PCR, where buffer interference can be a major issue. This finding directly supports its use over other buffers that might inhibit the polymerase or fail to maintain pH during thermal cycling.

PCR DNA Amplification Molecular Biology

Metal Ion Interaction Profile: AMPSO Exhibits Complexation with Cu(II) and Pb(II), a Key Consideration for Metalloenzyme Studies

Unlike some buffers that are considered 'non-complexing,' AMPSO has been shown to form complexes with specific metal ions, including Cu(II) and Pb(II). For instance, one study found that AMPSO can decrease the concentration of free Cu²⁺ by up to ten orders of magnitude through complex formation [1]. Another study confirmed complexation between AMPSO and Pb(II) in the pH range of 8.0–9.0 [2]. This property is a double-edged sword: it can be a disadvantage in studies requiring free metal ions but can also be exploited as a feature for metal ion buffering or detoxification experiments.

Metal Complexation Metalloenzymes Buffer Interference

Optimal Application Scenarios for AMPSO: Where It Outperforms Generic Alternatives


Western Blot Transfer of Strongly Basic Proteins (e.g., Histones, Ribosomal Proteins)

AMPSO is the buffer of choice for electroblotting highly basic proteins (pI > 9) onto nitrocellulose membranes, as it enables near-complete transfer without compromising the transfer efficiency of neutral or acidic proteins . This makes it indispensable for laboratories studying histone modifications, ribosomal assembly, or other basic proteomes, where traditional Tris-glycine buffers often yield poor results for these difficult-to-transfer proteins.

PCR Amplification from Complex Samples Requiring Alkaline pH

Due to its demonstrated compatibility with PCR at low concentrations (10 mM) and its stable pH profile across thermal cycles, AMPSO is an excellent choice for amplifying DNA from challenging sources like soil, sediment, or clinical samples [1]. Its minimal temperature-dependent pKa shift ensures the reaction pH remains within the optimal range for Taq polymerase throughout denaturation, annealing, and extension steps, improving yield and specificity .

Enzyme Assays in the pH 8.3–9.7 Range, Particularly at 37°C

AMPSO's pKa of 9.0 at 25°C, which shifts minimally to 9.1 at 37°C, makes it an ideal buffer for enzyme kinetic studies conducted at physiological temperature . Its zwitterionic nature minimizes interference with biological systems, and its well-defined buffering range provides precise pH control for alkaline phosphatases, proteases, and other enzymes with pH optima in this region.

AEX Chromatography for AAV Capsid Separation and Characterization

In a comparative study, AMPSO was evaluated alongside CHES and CAPSO for the anion exchange (AEX) chromatography separation of empty and full AAV8 capsids [2]. Its performance in this application underscores its utility in the biopharmaceutical industry for the purification and analysis of viral vectors, a critical step in gene therapy manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ampso

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.